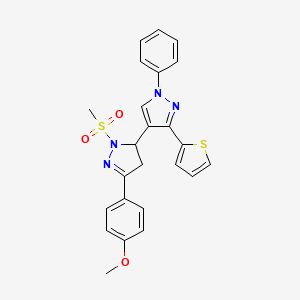

5-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Description

This compound belongs to the pyrazole-based heterocyclic family, characterized by a fused dihydrobipyrazole core substituted with methoxyphenyl, methylsulfonyl, phenyl, and thiophen-2-yl groups.

Properties

IUPAC Name |

4-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenyl-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S2/c1-31-19-12-10-17(11-13-19)21-15-22(28(25-21)33(2,29)30)20-16-27(18-7-4-3-5-8-18)26-24(20)23-9-6-14-32-23/h3-14,16,22H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDDFVRQSRBIRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a synthetic compound with potential biological activities. Its unique structure suggests that it may interact with various biological targets, making it a candidate for pharmacological studies.

The compound has the following chemical characteristics:

- Molecular Formula : C24H22N4O3S2

- Molecular Weight : 478.59 g/mol

- Purity : Typically around 95%.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

- Antitumoral Activity : Studies have shown that structural variations can significantly influence the antitumoral properties of pyrazole derivatives. For instance, modifications in the phenyl moiety can alter the compound's ability to inhibit tubulin polymerization, a critical process in cancer cell proliferation .

- Antiviral Effects : Some pyrazole derivatives have demonstrated antiviral properties by disrupting viral replication processes. The specific mechanisms often involve interference with viral enzymes or cellular pathways utilized by viruses for replication .

Biological Activity Studies

Recent studies have focused on the biological activity of compounds related to this compound. Key findings include:

Case Studies

- Antitumoral Activity : A study investigated a series of pyrazole derivatives and their effects on cancer cell lines. The results indicated that certain substitutions on the pyrazole ring enhanced cytotoxicity against specific cancer types. The most active compounds showed IC50 values in the low micromolar range .

- Antiviral Properties : Another research effort focused on the antiviral potential of similar compounds, revealing that modifications could lead to enhanced efficacy against RNA viruses. The study employed various assays to demonstrate the mechanism of action and the resultant antiviral effects .

- Antifungal Efficacy : A comprehensive evaluation of antifungal activity highlighted the effectiveness of sulfonyl-substituted pyrazoles against fungal pathogens like F. oxysporum. The structure–activity relationship (SAR) analysis revealed that the presence of a sulfonyl group significantly improved antifungal potency compared to other derivatives .

Scientific Research Applications

Research indicates that compounds with similar structural features often exhibit diverse biological activities. Specifically, 5-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has shown potential interactions with various biological targets, making it a candidate for pharmacological studies.

Potential Therapeutic Uses

- Anti-inflammatory Activity : The compound's structure suggests it may act as an inhibitor of inflammatory pathways. Similar compounds have been studied for their anti-inflammatory effects through mechanisms such as inhibition of cyclooxygenase (COX) enzymes and lipoxygenase pathways .

- Anticancer Properties : Preliminary studies indicate that derivatives of bipyrazole compounds can induce apoptosis in cancer cell lines. This suggests that further exploration of this compound could lead to the development of novel anticancer agents .

- Antimicrobial Activity : The unique structure may also confer antimicrobial properties. Compounds with similar features have demonstrated efficacy against various bacterial strains .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of bipyrazole derivatives in vitro using human cell lines. The results indicated significant inhibition of pro-inflammatory cytokine production when treated with the compound, suggesting its utility as a therapeutic agent in inflammatory diseases .

Case Study 2: Anticancer Potential

Another investigation focused on the apoptotic effects of bipyrazole derivatives on cancer cell lines. The study reported that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds for Comparison:

Compound 5d : 2-(5-(4-Fluorophenyl)-3'-(4-Nitrophenyl)-1'-Phenyl-3,4-Dihydro-1'H,2H-[3,4'-Bipyrazol]-2-yl)Thiazol-4(5H)-one .

Compounds 4 and 5 : Isostructural 4-(4-Chloro/Bromo-Aryl)-2-(5-(4-Fluorophenyl)-3-(Triazolyl)Dihydropyrazolyl)Thiazoles .

7a/7d : Thiadiazole-substituted pyrazole derivatives .

Table 1: Substituent and Functional Group Analysis

Key Observations:

- The thiophen-2-yl group introduces π-electron richness, contrasting with thiazole/thiadiazole systems in analogues, which may influence aromatic stacking interactions .

Physicochemical and Crystallographic Properties

Crystallographic Data:

- Compounds 4 and 5 exhibit isostructural triclinic packing (P 1̄ symmetry) with two independent molecules per asymmetric unit. Halogen substituents (Cl vs. Br) minimally affect conformation but alter intermolecular contacts .

- The target compound’s methoxyphenyl group (electron-donating) may induce different packing vs.

Thermal and Solubility Trends:

- Thiadiazole derivatives (7a/7d) show higher melting points (~190°C) compared to thiazolone (5d) and halogenated analogues, likely due to rigid heterocycles .

- The methylsulfonyl group in the target compound may improve aqueous solubility relative to lipophilic halogens (4/5) .

Pharmacological Activities

- Antimicrobial Activity : Compound 5d exhibits antimicrobial properties, attributed to its nitrophenyl and thiazolone groups . The target compound’s thiophene and sulfone groups may similarly target microbial enzymes via hydrophobic/electrostatic interactions.

- Therapeutic Potential: Compound 4 (chlorophenyl variant) shows antimicrobial activity, while triazole-containing analogues (4/5) are hypothesized to interact with binding sites in proteins . The target compound’s methoxyphenyl group may enhance CNS penetration, a feature seen in antidepressant pyrazolines .

Q & A

Q. What are the recommended synthetic routes for preparing 5-(4-methoxyphenyl)-2-(methylsulfonyl)-3,4'-bipyrazole derivatives?

The compound can be synthesized via cyclocondensation reactions. For example, hydrazine derivatives can react with α,β-unsaturated ketones (chalcones) in ethanol under reflux, followed by sulfonation to introduce the methylsulfonyl group. Reaction progress should be monitored by TLC, and purification achieved via recrystallization from DMF–EtOH (1:1) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Use a combination of analytical techniques:

Q. What solvent systems are effective for recrystallization?

Polar aprotic solvents like DMF mixed with ethanol (1:1) are effective for recrystallizing pyrazoline derivatives, as they balance solubility and polarity to yield high-purity crystals .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Q. What methodologies are suitable for analyzing hydrogen-bonding networks in the crystal lattice?

Apply graph set analysis (Etter’s formalism) to classify hydrogen-bonding patterns (e.g., D, R, or C motifs). This approach helps predict packing efficiency and stability, critical for designing co-crystals or polymorphs .

Q. How can computational tools predict the compound’s bioactivity?

Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., kinases or receptors). Pair this with ADME analysis to evaluate pharmacokinetic properties. Validate predictions with in vitro assays .

Q. What strategies optimize reaction yields when varying solvents or catalysts?

- Solvent screening : Compare polar protic (acetic acid) vs. aprotic (DMF) solvents to balance reactivity and byproduct formation. For example, glacial acetic acid enhances cyclization efficiency in dihydropyrazole synthesis .

- Catalyst selection : Lewis acids like ZnCl₂ may improve regioselectivity in heterocyclic ring formation .

Data Interpretation and Methodological Challenges

Q. How do steric and electronic effects influence regioselectivity during sulfonation?

The methylsulfonyl group’s introduction is sensitive to steric hindrance. Use Hammett plots to correlate substituent electronic effects (σ values) with reaction rates. Ortho-substituents on phenyl rings may slow sulfonation due to steric clashes .

Q. What are the limitations of SHELX-based refinement for complex heterocycles?

SHELXL struggles with disordered solvent molecules or low-resolution data. Use TWINABS for twinned crystals and OLEX2 for visualization. For ambiguous cases, cross-validate with spectroscopic data .

Advanced Characterization Techniques

Q. How can solid-state NMR enhance structural insights beyond X-ray crystallography?

Solid-state NMR can resolve dynamic processes (e.g., ring puckering in dihydropyrazole moieties) undetectable by X-ray. Pair with CP-MAS (Cross-Polarization Magic Angle Spinning) to study hydrogen-bonding dynamics in the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.